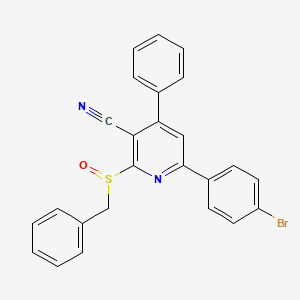
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Descripción general
Descripción
ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: is a complex organic compound that belongs to the class of dihydropyrimidinones (DHPMs). These compounds are known for their diverse pharmacological properties and are often synthesized for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be achieved using the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using the same Biginelli reaction with optimized conditions to ensure high yield and purity. The reaction typically involves the use of hydrochloric acid as a catalyst and can be carried out in a one-pot process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the piperidine and phenyl rings.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds .
Biology and Medicine: ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has been investigated for its potential anticancer properties. It acts as a kinesin-5 inhibitor, which is involved in the separation of genetic material during mitosis, leading to cell cycle arrest and apoptosis .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties .
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting kinesin-5, an enzyme crucial for the separation of genetic material during cell division. This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the microtubules involved in mitosis .
Comparación Con Compuestos Similares
Monastrol: Another DHPM known for its kinesin-5 inhibitory activity.
LaSOM® 293: A similar compound synthesized using the Biginelli reaction.
Uniqueness: ETHYL 6-(4-METHYLPHENYL)-4-OXO-2-PIPERIDINO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific substitution pattern, which enhances its pharmacological activity and makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
ethyl 4-(4-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-25-18(24)15-16(14-9-7-13(2)8-10-14)20-19(21-17(15)23)22-11-5-4-6-12-22/h7-10,15-16H,3-6,11-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUWBOVYIVTGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]isophthalate](/img/structure/B4545294.png)

![ethyl 2-amino-4-{3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4545307.png)

![N-(4-chlorophenyl)-2-{[2-(3-methylbutoxy)benzylidene]amino}-3-thiophenecarboxamide](/img/structure/B4545312.png)
![N-(3-chlorophenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4545331.png)
![4-[(E)-2-cyano-2-(3,4-dichlorophenyl)ethenyl]benzoic acid](/img/structure/B4545337.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-2-methylbenzamide](/img/structure/B4545341.png)
![3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B4545349.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4545357.png)

![2-(1-ethyl-1H-pyrazol-3-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4545384.png)

![4-[methyl(phenylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4545392.png)
